molecular formula C13H13NO B2991952 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 40133-76-4

10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one

Cat. No.: B2991952
CAS No.: 40133-76-4
M. Wt: 199.253
InChI Key: HCGVOBSCRNTTEL-UHFFFAOYSA-N
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Description

10-Methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one, also known by its International Nonproprietary Name (INN) fabesetron, is a bicyclic alkaloid derivative with the molecular formula C₁₈H₁₉N₃O and a defined stereocenter at the 7R position . Its structure features a pyridoindole core fused with a partially saturated six-membered lactam ring and a 5-methyl-1H-imidazol-4-ylmethyl substituent (Figure 1). Synthetically, it is prepared via oxidative acetoxylation of the parent pyridoindole using PhI(OAc)₂ and Bu₄NI in CH₂Cl₂-AcOH, achieving an 87% yield .

Properties

IUPAC Name

10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGVOBSCRNTTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)N2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one typically involves a multi-step process. A common approach starts with the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation to introduce the methyl group at the 10-position.

Industrial Production Methods: While the specific industrial-scale production methods for this compound may not be extensively documented, scaling up laboratory synthesis methods typically involves optimizing reaction conditions and purification processes to ensure yield and purity.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to introduce more functional groups onto the core structure.

  • Reduction: Reduction reactions can be employed to modify certain parts of the molecule, potentially altering its biological activity.

  • Substitution: Nucleophilic or electrophilic substitutions can be used to introduce various substituents onto the pyridoindole ring, providing derivatives with potentially different properties.

Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles/nucleophiles are employed under specific conditions to carry out these reactions.

Major Products: The major products of these reactions vary depending on the nature of the reagents and conditions used but generally include a range of functionalized pyridoindole derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

Biology: Its structural similarity to biologically active compounds makes it an interesting molecule for studying biological processes and interactions at the molecular level.

Medicine: Researchers explore its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective activities, given the bioactivity often associated with fused nitrogen-containing heterocycles.

Industry: In the industry, it could be used in the development of advanced materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one exerts its effects depends on the context of its application. In biological systems, it may interact with specific molecular targets, such as enzymes, receptors, or DNA, influencing various pathways and cellular processes. These interactions are determined by its structural features and the nature of its substituents, which can modulate its binding affinity and activity.

Comparison with Similar Compounds

Key Insights

Stereochemical Control : Fabesetron’s defined 7R configuration contrasts with racemic or undefined stereochemistry in analogs like rac-(9R,9aS)-9-ethynyl-2-fluoro and 10-(3-azido-3-oxopropyl) . Enantioselective methods (e.g., Pd-catalyzed allylic alkylation ) are critical for bioactive analogs.

Functional Group Impact: Imidazole substituent in fabesetron enhances binding to neurotransmitter receptors . Azide/amine groups in 10-(3-azido-3-oxopropyl) and 10-(2-aminoethyl) enable click chemistry or peptide coupling . Allyl/benzyloxy groups in Pd-catalyzed derivatives improve lipophilicity for CNS targeting .

Synthetic Efficiency: Organocatalyzed Michael additions and domino nitro reduction-Friedländer heterocyclization offer scalable routes compared to fabesetron’s oxidative acetoxylation .

Biological Activity

10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is a heterocyclic compound belonging to the pyridoindole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a fused pyridoindole framework, suggests a variety of interactions with biological targets.

  • Molecular Formula : C₁₃H₁₃NO
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 40133-76-4

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. The compound's structure allows it to affect multiple biochemical pathways, which is common among indole derivatives.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its structural similarity to known antitumor agents positions it as a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects : The compound's potential neuroprotective properties are being explored, particularly in the context of neurodegenerative diseases.
  • Anti-inflammatory Properties : Like many indole derivatives, it may exhibit anti-inflammatory effects through modulation of inflammatory pathways.

In Vitro Studies

A study focused on the cytotoxic effects of various indole derivatives, including this compound, revealed significant growth inhibition against various cancer cell lines. For instance:

  • MDA-MB-231 (Breast Cancer) : IC50 values indicated effective inhibition at concentrations as low as 2.43 μM.
  • HepG2 (Liver Cancer) : Similar findings were observed with IC50 values around 4.98 μM.

Structure-Activity Relationship (SAR)

The substitution pattern at the C10 position appears crucial for enhancing biological activity. Variations in this position can lead to differing affinities for biological targets, influencing both efficacy and selectivity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
8,9-Dihydropyrido[1,2-a]indol-6(7H)-oneIndole DerivativeLacks the methyl group at the 10-position
FabesetronIndole DerivativeContains a different substituent at nitrogen
TetrahydrocarbazoleCarbazole DerivativeDifferent ring structure but shares some properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors such as substituted pyrimidines or imidazolo-pyrimidines. For example, alkylation of intermediates with methyl iodide or bromoacetophenone under reflux conditions (e.g., ethanol or dioxane as solvents) yields derivatives with high regioselectivity . Purification often involves crystallization from ethanol or dioxane, with yields ranging from 70–92% depending on substituents .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol, dioxane) is effective for isolating pure crystalline forms. For example, compound 6b (a derivative) was crystallized from ethanol as a yellow powder with >95% purity . Solvent choice impacts crystal morphology and purity, as seen in the isolation of 5b from dioxane .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry (ESI-MS) for structural confirmation. For example, ¹H NMR in CDCl₃ can resolve methyl group protons at δ ~2.5 ppm and aromatic protons in the pyridoindole system (δ 6.8–8.2 ppm) . Single-crystal X-ray diffraction (SCXRD) is critical for confirming ring conformations (e.g., envelope vs. boat) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational dynamics of the pyridoindole ring system?

  • Methodological Answer : SCXRD analysis at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include the R factor (<0.06) and data-to-parameter ratio (>18:1). For example, the seven-membered ring in related cyclohepta[b]indoles adopts a slightly distorted envelope conformation, with torsion angles ranging from −179.5° to 178.1° . Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • HPLC : Assess purity (>96% by reverse-phase C18 columns) to rule out byproducts .
  • TGA/DSC : Monitor thermal stability (decomposition >250°C) to identify polymorphic variations .
  • Variable-Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) that may cause spectral discrepancies .

Q. How do substituents on the pyridoindole core influence physicochemical properties?

  • Methodological Answer : Substituents like methoxy or methyl groups alter logP (lipophilicity) and solubility. For example:

  • Methoxy groups : Increase solubility in polar solvents (e.g., DMSO) but reduce membrane permeability .
  • Methyl groups : Enhance metabolic stability by blocking oxidation sites .
    Quantitative Structure-Activity Relationship (QSAR) models can predict these effects using Hammett σ constants .

Q. What chromatographic methods are suitable for impurity profiling?

  • Methodological Answer : Use EP/USP-compliant HPLC methods with charged aerosol detection (CAD) for non-UV-active impurities. For example:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water.
  • Detection : CAD for sulfonic acid derivatives (e.g., ofloxacin N-oxide) at LOD ~0.05% .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of pyridoindole derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate via dose-response curves. For instance, discrepancies in IC₅₀ values for kinase inhibitors may arise from ATP concentration variations (1 mM vs. 10 µM) . Use orthogonal assays (e.g., SPR for binding affinity) to confirm activity .

Tables for Key Data

Property Value/Technique Reference
Melting Point210–215°C (decomposition)
HPLC Purity>96% (C18, 0.1% formic acid gradient)
X-ray R Factor0.057 (single-crystal, 100 K)
LogP (Predicted)2.8 ± 0.3 (AlogPS)

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